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Compound of Interest

Compound Name: 2-Chloroquinazolin-4-amine

Cat. No.: B1347355 Get Quote

CAS Number: 59870-43-8

This technical guide provides an in-depth overview of 2-Chloroquinazolin-4-amine, a pivotal

heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate in the

synthesis of a wide array of biologically active molecules, particularly in the development of

targeted therapies. This document collates essential data, experimental protocols, and pathway

information to support researchers, scientists, and drug development professionals in their

work with this versatile scaffold.
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Property Value Source

CAS Number 59870-43-8 [1][2][3][4]

Molecular Formula C₈H₆ClN₃ [2][3][5]

Molecular Weight 179.61 g/mol [2][3][5]

Physical Form Solid [1]

Purity Typically ≥96% [1][4]

Storage Temperature
2-8°C, in a dark, dry, and

sealed environment
[1]

Boiling Point 313.6 °C at 760 mmHg [3]

Density 1.445 g/cm³ [3]

Flash Point 143.5 °C [3]

Synthesis and Reactivity
2-Chloroquinazolin-4-amine is a key building block in synthetic chemistry. The chloro-

substituent at the 2-position and the amino group at the 4-position offer versatile handles for

further chemical modifications. A common synthetic strategy involves the nucleophilic aromatic

substitution (SNAr) at the 2-position.

General Experimental Workflow for Derivatization
The following diagram illustrates a typical workflow for the synthesis of 2,4-disubstituted

quinazoline derivatives starting from a suitable anthranilic acid.
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General Synthetic Workflow for Quinazoline Derivatives

2-Aminobenzoic Acid Derivative

Cyclization
(e.g., with urea)

Step 1

Quinazoline-2,4-dione Intermediate

Chlorination
(e.g., POCl3)

Step 2

2,4-Dichloroquinazoline Intermediate

Selective Nucleophilic Substitution at C4
(with an amine)

Step 3

2-Chloro-4-aminoquinazoline Intermediate

Nucleophilic Substitution at C2
(with another nucleophile)

Step 4

Final 2,4-Disubstituted Quinazoline Product
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Caption: General workflow for synthesizing quinazoline derivatives.
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Biological Activity and Therapeutic Potential
The quinazoline core is a "privileged structure" in drug discovery, and derivatives of 2-
Chloroquinazolin-4-amine have been extensively investigated for various therapeutic

applications.[1]

Anticancer Activity
Quinazoline derivatives are well-known as inhibitors of protein kinases involved in cancer

progression.[1][6][7][8][9] Several FDA-approved drugs, such as gefitinib and erlotinib, feature

the 4-anilinoquinazoline scaffold.[1][9]

Targeted Kinase Inhibition:

Derivatives have shown potent inhibitory activity against several kinases, including:

Epidermal Growth Factor Receptor (EGFR): A primary target in non-small cell lung cancer.[1]

p21-Activated Kinase 4 (PAK4): Implicated in cell migration and invasion.[6]

Aurora A Kinase: A key regulator of mitosis.[7]

Fms-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[8]

The following diagram illustrates the role of some of these kinases in cell signaling pathways.
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Key Kinase Signaling Pathways in Cancer
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Caption: Simplified diagram of cancer-related kinase signaling pathways.

Cytotoxicity Data of Representative Derivatives:

The following table summarizes the in vitro anticancer activity of selected quinazoline

derivatives, demonstrating the potential of this chemical class.
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Compound Cell Line Cancer Type IC₅₀ (µM) Source

Compound 18a K562
Chronic Myeloid

Leukemia
0.3 ± 0.01 [10]

Compound 18b K562
Chronic Myeloid

Leukemia
0.05 ± 0.02 [10]

Compound 6 Various
Breast, Lung,

Colon, etc.
Potent Inhibition [7]

Compound 15
(Anti-SARS-CoV-

2)
Vero Cells 5.3 [11]

Compound 9p HT-29 Colon Cancer 0.015 [12]

Compound 9p H-460 Lung Cancer 0.031 [12]

Anti-inflammatory Activity
Derivatives of 2-Chloroquinazolin-4-amine have also been explored for their anti-

inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Compound Activity IC₅₀ (µg/ml) Source

Derivative 4 Anti-inflammatory 1.772 [13]

Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel

compounds. Below are representative protocols for the synthesis and biological evaluation of

quinazoline derivatives.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol describes a common step in the synthesis of many quinazoline derivatives.

Reaction Setup: A mixture of 6,7-dimethoxy quinazolin-2,4-dione, phosphorus oxychloride

(POCl₃), and N,N-dimethylformamide (DMF) is prepared.[2][13]
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Heating: The reaction mixture is heated and stirred, typically at around 110°C for several

hours.[2] The progress is monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.

Isolation: The resulting oil is slowly added to ice water with stirring, causing the product to

precipitate.[13]

Purification: The precipitate is collected by filtration and washed to yield the 2,4-dichloro

intermediate.[13]

General Procedure for N-Arylation at the 4-Position
This procedure details the synthesis of 4-anilinoquinazoline derivatives from a 2,4-

dichloroquinazoline intermediate.

Reaction Mixture: The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is dissolved in a

suitable solvent, such as isopropanol.[13]

Addition of Amine: The desired aniline derivative (1 equivalent) is added to the solution.[13]

Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6 hours).[13]

Cooling and Precipitation: The mixture is cooled to room temperature, and the product

precipitates out of the solution.

Isolation: The solid product is collected by filtration and washed with distilled water to yield

the final 2-chloro-4-(arylamino)quinazoline derivative.[13]

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by

extension, cytotoxicity.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the synthesized

quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well, and the plates are incubated to allow for the formation of formazan

crystals by metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is

determined.[4]

Conclusion
2-Chloroquinazolin-4-amine is a compound of significant interest in medicinal chemistry,

providing a versatile platform for the development of novel therapeutic agents. Its derivatives

have demonstrated a broad spectrum of biological activities, most notably as potent kinase

inhibitors in oncology. The synthetic accessibility and the potential for diverse functionalization

make this scaffold a continuing focus of research in the quest for new and more effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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